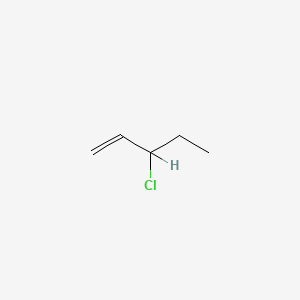
1-Pentene, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentene, 3-chloro- is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentene, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentene, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1-Pentene, 3-chloro- serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through:
- Substitution Reactions : The chlorine atom can be replaced with other functional groups.
- Addition Reactions : The double bond can participate in addition reactions with nucleophiles or electrophiles.
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of Cl with other groups | Alcohols, amines |
| Addition | Reaction at the double bond | Halogenated derivatives |
| Elimination | Formation of alkenes by removing HCl | Higher alkenes |
Medicinal Chemistry
Research into the biological activities of 1-pentene, 3-chloro- suggests potential applications in drug discovery:
- Anticancer Activity : Studies have shown that chlorinated alkenes can exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to 1-pentene, 3-chloro- have been investigated for their ability to inhibit cell proliferation in lung and colon cancer cells .
Case Study : A study investigating the anticancer properties of chlorinated derivatives demonstrated that modifications to the alkene structure could enhance cytotoxicity against specific cancer types.
Material Science
In material science, 1-pentene, 3-chloro- is utilized in the development of specialty chemicals and polymers:
- Polymerization : The compound can serve as a monomer in polymer synthesis, contributing to materials with specific mechanical properties.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Specialty Chemicals | Intermediate in chemical manufacturing | High reactivity |
| Polymer Science | Monomer for polymer production | Tailored material properties |
Environmental Applications
The environmental impact and biodegradability of chlorinated compounds like 1-pentene, 3-chloro- are areas of active research. Some microbial strains have shown the ability to degrade such compounds, indicating potential applications in bioremediation efforts.
Propriétés
Numéro CAS |
24356-00-1 |
|---|---|
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
3-chloropent-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3,5H,1,4H2,2H3 |
Clé InChI |
GEVKGFRTXNJNKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















